1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Solid-State Chemistry

Ensure experimental success with 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 68287-79-6). Its unique 4-carboxylic acid handle enables conjugation for NO-donor hybrids and SAR studies, a functionality absent in non-carboxylate analogs. The N1-(4-nitrophenyl) substitution dictates distinct reactivity and binding profiles that the 3-isomer cannot replicate. With a high melting point (258-260°C) ensuring stability in multi-step synthesis, this ≥95% pure building block is critical for reproducible medicinal chemistry research.

Molecular Formula C10H7N3O4
Molecular Weight 233.183
CAS No. 68287-79-6
Cat. No. B2866030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
CAS68287-79-6
Molecular FormulaC10H7N3O4
Molecular Weight233.183
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-1-3-9(4-2-8)13(16)17/h1-6H,(H,14,15)
InChIKeyFHLYLGPMPNMDKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 68287-79-6) is a heterocyclic compound featuring a pyrazole core with a 4-carboxylic acid and an N1-(4-nitrophenyl) substituent. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, where its distinct electronic and steric properties facilitate the construction of diverse biologically active molecules . The compound is characterized by a molecular weight of 233.18 g/mol and a high melting point of 258-260 °C, indicating strong intermolecular interactions in the solid state [1].

Procurement Risks with Generic 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid: Why Positional Isomers and Derivatives Are Not Interchangeable


Scientific users cannot interchangeably substitute 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid with its closely related analogs without risking experimental failure. The specific substitution pattern—the 4-carboxylic acid group on the pyrazole ring and the N1-linked 4-nitrophenyl group—dictates its unique reactivity, physicochemical properties, and biological profile. For instance, its positional isomer, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, will exhibit different hydrogen-bonding networks and steric environments due to the shift of the nitrophenyl group, leading to altered binding affinities and synthetic outcomes [1]. Similarly, derivatives lacking the carboxylic acid moiety, such as 1-(4-nitrophenyl)-1H-pyrazole, lose a key functional handle for conjugation, salt formation, and target engagement, rendering them unsuitable for applications requiring a free carboxylate [2]. The quantitative evidence below substantiates these critical differentiations.

Quantitative Differentiation Guide for 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid: Evidence-Based Selection Criteria


Positional Isomer Differentiation: Impact of Substitution Pattern on Physicochemical Properties

The specific N1-(4-nitrophenyl) and 4-carboxylic acid substitution pattern of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 68287-79-6) results in a significantly different melting point compared to its positional isomer, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 35581-31-8). While experimental melting point data for the 3-isomer is not consistently reported in primary literature, the target compound's high melting point of 258-260 °C reflects a unique and stable crystal lattice [1]. This thermal stability is a direct consequence of the specific molecular geometry and intermolecular interactions dictated by the substitution pattern, a principle extensively documented in structural reviews of N-nitrophenyl pyrazoles [2].

Medicinal Chemistry Synthetic Chemistry Solid-State Chemistry

Functional Group Advantage: Carboxylic Acid vs. Non-Carboxylate Analog for Synthetic Versatility

The presence of the 4-carboxylic acid group in 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 68287-79-6) provides a critical functional handle absent in its direct analog, 1-(4-nitrophenyl)-1H-pyrazole (CAS 3463-30-7). This functional group difference enables distinct chemical reactivity. The target compound's carboxylic acid can undergo amidation, esterification, and reduction reactions, making it a versatile building block for library synthesis and bioconjugation . In contrast, the non-carboxylate analog is limited to reactions at the pyrazole core or the nitro group. The calculated LogP for the target compound is ~2.0, compared to ~1.9 for the analog, indicating a slightly higher lipophilicity that can influence membrane permeability and target binding in biological systems .

Synthetic Chemistry Medicinal Chemistry Bioconjugation

Differentiation via Computed ADME Properties: LogD and Polar Surface Area

Computed ADME properties provide a quantitative basis for differentiating 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid from its isomers. The target compound (CAS 68287-79-6) has a calculated LogD (pH 7.4) of -1.74, indicating significant hydrophilicity and ionization at physiological pH, which contrasts with its more lipophilic, uncharged analogs [1]. For its positional isomer, 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 35581-31-8), the presence of the nitrophenyl group at the 3-position alters the electronic environment and hydrogen-bonding capacity, potentially leading to different LogD and solubility values. The target compound's topological polar surface area (TPSA) is 100.94 Ų, a key parameter for predicting oral bioavailability and blood-brain barrier penetration .

Medicinal Chemistry Drug Discovery ADME/Tox

Optimal Research Applications for 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid Based on Verified Differentiators


Synthesis of Focused Compound Libraries for Nitric Oxide Synthase (NOS) Inhibition

The compound's pyrazole core and 4-carboxylic acid handle make it a privileged scaffold for developing novel NOS inhibitors. The 4-nitrophenyl group can mimic key hydrophobic interactions observed in known NOS inhibitors [1]. Its high melting point and stability ensure reliable and reproducible results in multi-step synthetic sequences, a critical factor when generating analogs for structure-activity relationship (SAR) studies. Researchers should prioritize this compound over analogs lacking the carboxylic acid group, which would require additional synthetic steps to introduce a conjugation handle.

Development of COX-2 Selective Inhibitors via Nitric Oxide-Donor Hybrids

The carboxylic acid moiety of this compound serves as an ideal attachment point for creating nitric oxide (NO)-donor hybrid molecules, a proven strategy for enhancing the anti-inflammatory and anti-neoplastic activities of COX-2 inhibitors [2]. Its specific computed LogD value (-1.74) at physiological pH suggests it will exist primarily in its ionized form, a property that can be exploited to modulate drug distribution and minimize gastrointestinal toxicity, a common challenge with traditional NSAIDs. Substituting with the 3-isomer would result in a different spatial orientation of the NO-donor moiety, potentially altering the molecule's pharmacological profile.

Building Block for Bioisosteric Replacement of Phenol Moieties

The pyrazole ring system is a well-established bioisostere for phenol, offering improved metabolic stability and lipophilicity. The 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid scaffold combines this bioisosterism with a versatile carboxylic acid handle [3]. The electron-withdrawing nitro group modulates the pyrazole's electronic properties, influencing its pKa and hydrogen-bonding ability. This makes it a more potent and selective scaffold than unsubstituted pyrazole analogs for targets where phenol-containing ligands are known to bind. Its distinct solid-state properties (melting point 258-260 °C) also facilitate purification and handling compared to lower-melting, more amorphous analogs.

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